9,11,13-Octadecatrienoic acid, 2-benzylhydrazide, (E,Z,E)-
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Overview
Description
9,11,13-Octadecatrienoic acid, 2-benzylhydrazide, (E,Z,E)- is a complex organic compound characterized by its unique structure, which includes three conjugated double bonds and a benzylhydrazide group. This compound is a derivative of octadecatrienoic acid, a polyunsaturated fatty acid with significant biological and industrial importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,13-Octadecatrienoic acid, 2-benzylhydrazide, (E,Z,E)- typically involves the following steps:
Starting Material: The process begins with the preparation of 9,11,13-Octadecatrienoic acid, which can be derived from natural sources such as tung oil or synthesized through chemical methods.
Hydrazide Formation: The octadecatrienoic acid is then reacted with benzylhydrazine under controlled conditions to form the benzylhydrazide derivative. This reaction usually requires a catalyst and is conducted in an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using advanced reactors and purification systems. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
9,11,13-Octadecatrienoic acid, 2-benzylhydrazide, (E,Z,E)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: The benzylhydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be employed to introduce new functional groups into the molecule.
Major Products
Scientific Research Applications
9,11,13-Octadecatrienoic acid, 2-benzylhydrazide, (E,Z,E)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for its potential use in developing new pharmaceuticals and understanding metabolic pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 9,11,13-Octadecatrienoic acid, 2-benzylhydrazide, (E,Z,E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
α-Linolenic Acid: A polyunsaturated fatty acid with three double bonds, found in many cooking oils.
γ-Linolenic Acid: Found in evening primrose oil, with significant biological activity.
Punicic Acid: Present in pomegranate seed oil, known for its health benefits.
Uniqueness
9,11,13-Octadecatrienoic acid, 2-benzylhydrazide, (E,Z,E)- is unique due to its specific structure, which includes a benzylhydrazide group. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
48219-88-1 |
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Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(9E,11E,13E)-N'-benzyloctadeca-9,11,13-trienehydrazide |
InChI |
InChI=1S/C25H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(28)27-26-23-24-20-17-16-18-21-24/h5-10,16-18,20-21,26H,2-4,11-15,19,22-23H2,1H3,(H,27,28)/b6-5+,8-7+,10-9+ |
InChI Key |
WPGSXPGVJKNECJ-SUTYWZMXSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)NNCC1=CC=CC=C1 |
Origin of Product |
United States |
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